C14H15ClN8O
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Overview
Description
The compound with the molecular formula C14H15ClN8O Diazepam . Diazepam is a benzodiazepine derivative that is widely used for its anxiolytic, anticonvulsant, muscle relaxant, and sedative properties . It is commonly prescribed for the treatment of anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazepam is synthesized through a multi-step chemical process. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of a base to form 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of diazepam involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diazepam undergoes several types of chemical reactions, including:
Oxidation: Diazepam can be oxidized to form its active metabolite, .
Reduction: Reduction reactions can convert diazepam to its corresponding amine derivatives.
Substitution: Diazepam can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products
Desmethyldiazepam: Formed through oxidation.
Aminodiazepam: Formed through reduction.
Substituted diazepam derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Diazepam has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on the central nervous system and its interaction with gamma-aminobutyric acid (GABA) receptors.
Medicine: Extensively researched for its therapeutic effects in treating anxiety, seizures, and muscle spasms.
Industry: Used in the formulation of various pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Diazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain . It binds to the GABA-A receptor, increasing the affinity of GABA for the receptor and resulting in increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less excitable and producing the calming effects associated with diazepam .
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Diazepam is unique in its long duration of action and rapid onset of effects compared to other benzodiazepines . Its versatility in treating a wide range of conditions and its well-established safety profile make it a valuable compound in both clinical and research settings .
Properties
Molecular Formula |
C14H15ClN8O |
---|---|
Molecular Weight |
346.77 g/mol |
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H15ClN8O/c15-13-20-10-9(18-7-19-10)11(21-13)23-5-1-2-8(6-23)12(24)22-14-16-3-4-17-14/h3-4,7-8H,1-2,5-6H2,(H2,16,17,22,24)(H,18,19,20,21) |
InChI Key |
QOVPJAPVDXASQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NC4=NC=CN4 |
Origin of Product |
United States |
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